molecular formula C27H27N3O2 B610027 PF-3450074

PF-3450074

Cat. No.: B610027
M. Wt: 425.5 g/mol
InChI Key: ACDFWSNAQWFRRF-VWLOTQADSA-N
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Description

PF-3450074 is a small molecule compound known for its potent antiviral activity against Human Immunodeficiency Virus (HIV). It specifically targets the capsid protein of HIV-1, which is crucial for the virus’s replication cycle. This compound has shown effectiveness against various strains of HIV-1 and HIV-2, making it a promising candidate for antiretroviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-3450074 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The compound is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

PF-3450074 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

PF-3450074 has been extensively studied for its applications in various fields:

Mechanism of Action

PF-3450074 exerts its effects by targeting the capsid protein of HIV-1. It binds to a specific pocket on the capsid protein, disrupting its normal function. This binding interferes with the virus’s ability to uncoat and assemble, thereby inhibiting viral replication. The compound also competes with host proteins such as cleavage and polyadenylation specific factor 6 and nucleoporin 153, further blocking the viral life cycle .

Comparison with Similar Compounds

PF-3450074 is unique in its dual-stage activity, affecting both early and late stages of the HIV replication cycle. Similar compounds include:

This compound stands out due to its broad-spectrum activity and effectiveness against multiple strains of HIV, making it a valuable addition to the arsenal of antiretroviral agents .

Biological Activity

PF-3450074 (PF74) is a small-molecule inhibitor targeting the HIV-1 capsid (CA), demonstrating significant antiviral activity against HIV-1 by disrupting the viral uncoating process. This article synthesizes findings from various studies to elucidate the biological activity of PF74, including its mechanism of action, efficacy, and potential as a therapeutic agent.

PF74 functions primarily by binding to the HIV-1 capsid protein, which is crucial for the virus's ability to infect host cells. The compound induces premature uncoating of the viral capsid, mimicking the action of the host restriction factor TRIM5α. This uncoating is essential for subsequent steps in the viral life cycle, including reverse transcription and integration into the host genome.

Key Findings:

  • Binding Affinity : PF74 binds specifically to HIV-1 particles and destabilizes the capsid structure. Studies show that mutations in CA that confer resistance to PF74 prevent binding, indicating a direct interaction between the compound and the capsid .
  • Inhibition Efficacy : The compound exhibits potent antiviral activity with an IC50 value of approximately 1.5 µM for the more active enantiomer (S-PF74), compared to 19 µM for its less active counterpart (R-PF74) .

Comparative Biological Activity

The following table summarizes key characteristics and findings related to PF74's biological activity:

Characteristic This compound
Target HIV-1 Capsid Protein (CA)
Mechanism Induces premature uncoating
IC50 (Active Enantiomer) 1.5 µM
IC50 (Less Active Enantiomer) 19 µM
Resistance Mutations Identified in CA
Selectivity High for HIV-1 and SIVmac; lower for MLV

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, PF74 has been shown to inhibit a variety of HIV-1 isolates effectively. Its mechanism involves destabilizing the viral capsid post-entry but prior to reverse transcription, making it a promising candidate for therapeutic development .
  • Resistance Mechanisms : Research has identified specific mutations in the CA that confer resistance to PF74, highlighting the need for ongoing monitoring of viral evolution in response to treatment. For instance, a study demonstrated that a single point mutation in CA could stabilize the HIV core against PF74 without affecting binding .
  • Combination Therapies : Studies indicate that PF74 may exhibit antagonistic effects when used with cyclosporine A (CsA), suggesting potential interactions between different antiviral strategies .
  • Structural Insights : High-resolution crystal structures have revealed that PF74 binds within a novel pocket of the CA protein, providing insights into its mechanism and informing future drug design efforts .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which PF-3450074 inhibits HIV-1 replication?

this compound binds to the HIV-1 capsid (CA) protein, specifically targeting the N-terminal domain (NTD) and disrupting interactions critical for capsid assembly and disassembly. It competes with host factors CPSF6 and NUP153 by occupying their binding interface on CA, thereby blocking nuclear import of the viral pre-integration complex. Additionally, it destabilizes the capsid lattice, accelerating uncoating and inhibiting reverse transcription . Methodologically, this mechanism was elucidated via crystallography (PDB: 2XDE), isothermal titration calorimetry (ITC), and molecular dynamics simulations .

Q. What experimental models are used to validate this compound’s antiviral efficacy?

Key models include:

  • In vitro assays : Inhibition of HIV-1 NL4.3, JR-CSF, and mutant strains (e.g., T107N) in HeLa-P4 cells, with EC₅₀ values ranging from 0.57–0.72 μM .
  • Binding studies : Surface plasmon resonance (SPR) and ITC quantify this compound’s affinity for CA monomers (micromolar range) vs. hexamers (stronger affinity) .
  • Capsid destabilization assays : Electron microscopy reveals irregular capsid morphology and premature disassembly in drug-treated virions .

Q. What structural features of this compound enable its interaction with HIV-1 CA?

The compound’s indole moiety forms hydrophobic interactions with CA residues in the NTD (e.g., Phe32, His62), while its amide group participates in water-mediated hydrogen bonds. A phenyl ring superimposes with CPSF6’s F321 residue, explaining competitive binding . Structural optimization studies (e.g., replacing indole with tetrafluoropyrazole) improved potency in analogs like GS-CA1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity data across CA oligomeric states?

While this compound shows micromolar affinity for CA monomers in ITC assays, molecular dynamics simulations suggest stronger binding to hexamers due to inter-protomer interactions. To address this discrepancy, use multi-angle light scattering (MALS) to confirm oligomeric state during binding assays and cryo-EM to map drug localization in assembled capsids .

Q. What strategies mitigate this compound’s susceptibility to resistance mutations (e.g., T107N)?

Resistance arises from mutations in the CA binding pocket (e.g., T107N, Q67H). Approaches include:

  • Structure-activity relationship (SAR) studies : Modifying the compound’s right-hand aryl chain to maintain interactions despite steric hindrance from mutations .
  • Combination therapy : Pairing this compound with allosteric inhibitors (e.g., GS-CA1) targeting adjacent regions to reduce escape pathways .

Q. How does this compound’s dual activity (early/late inhibition) inform capsid-targeted drug design?

The compound accelerates capsid disassembly (early) and disrupts nuclear import (late). Computational modeling reveals that it perturbs CA oligomer populations, favoring pentamer incorporation and pleomorphic capsids. Researchers can leverage coarse-grained molecular dynamics to simulate these effects and design analogs with stage-specific selectivity .

Q. What methodological advancements address this compound’s low in vivo efficacy despite strong in vitro activity?

Poor pharmacokinetics and metabolic stability limit its utility. Solutions include:

  • Prodrug strategies : Masking polar groups (e.g., amide) to enhance bioavailability .
  • Metabolic profiling : Using liver microsomes and mass spectrometry to identify vulnerable sites (e.g., phenol oxidation) for structural shielding .

Q. Data Contradiction & Optimization

Q. Why does this compound exhibit broad-spectrum activity against HIV-1 isolates but fail in clinical translation?

While it inhibits diverse HIV-1 strains in vitro (EC₅₀ ~0.72 μM), its rapid metabolism and suboptimal pharmacokinetics (e.g., short half-life) limit in vivo efficacy. Comparative studies with GS-CA1 highlight the need for fluorine-rich scaffolds and rigidified side chains to improve metabolic stability .

Q. How do conflicting reports on this compound’s role in capsid assembly vs. disassembly align mechanistically?

this compound accelerates capsid disassembly in early infection but stabilizes aberrant hexamers in later stages. This duality arises from its concentration-dependent effects: low doses disrupt mature capsids, while high doses promote off-pathway oligomers. Researchers should employ time-resolved fluorescence assays to map dose- and stage-specific outcomes .

Q. Methodological Recommendations

Q. What techniques validate this compound’s interaction with host factors like CPSF6?

  • Competitive ITC : Titrate CPSF6 peptides into CA solutions pre-incubated with this compound to confirm binding inhibition .
  • Nuclear import assays : Use CRISPR-edited cells (CPSF6/NUP153 knockouts) to isolate drug-specific effects on viral nuclear entry .

Properties

IUPAC Name

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDFWSNAQWFRRF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.